N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a triazine ring, which is known for its diverse biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under controlled conditions.
Substitution Reactions: The morpholino and phenylamino groups are introduced through nucleophilic substitution reactions. These reactions are carried out in the presence of suitable solvents and catalysts to ensure high yield and purity.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can inhibit key enzymes, leading to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. This results in its potential therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines: These compounds share a similar morpholino and aryl substitution pattern and are known for their potent biological activities.
Tetrasubstituted Pyrimidine Derivatives: These compounds also exhibit significant antiproliferative activity and are used in cancer research.
Uniqueness
N-(4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)acetamide stands out due to its unique triazine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its versatility and potential.
Properties
IUPAC Name |
N-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-15(29)22-17-7-9-18(10-8-17)24-20-25-19(23-16-5-3-2-4-6-16)26-21(27-20)28-11-13-30-14-12-28/h2-10H,11-14H2,1H3,(H,22,29)(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJBVZSUOVKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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